2-(Chloromethyl)morpholin-3-one molecular structure and formula C5H8ClNO2
2-(Chloromethyl)morpholin-3-one molecular structure and formula C5H8ClNO2
An In-Depth Technical Guide to 2-(Chloromethyl)morpholin-3-one (C5H8ClNO2): A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)morpholin-3-one, a heterocyclic compound with the molecular formula C5H8ClNO2. As a derivative of the morpholin-3-one core, this molecule serves as a highly valuable and reactive intermediate in synthetic and medicinal chemistry. The morpholine scaffold is recognized as a "privileged structure" for its ability to impart favorable physicochemical and pharmacokinetic properties in drug candidates.[1][2] This guide, intended for researchers, scientists, and drug development professionals, will delve into the molecular structure, physicochemical properties, a robust synthetic pathway, and the characteristic reactivity of 2-(Chloromethyl)morpholin-3-one. Furthermore, we will explore its applications as a versatile building block in the design and synthesis of novel therapeutic agents, supported by detailed experimental protocols and analytical methodologies for its characterization.
The Significance of the Morpholin-3-one Scaffold in Medicinal Chemistry
The morpholine ring is a ubiquitous feature in numerous approved drugs and experimental bioactive molecules.[1] Its frequent incorporation by medicinal chemists stems from its advantageous physicochemical, biological, and metabolic properties, as well as its straightforward synthetic accessibility.[1] The morpholin-3-one core, a lactam derivative of morpholine, retains these benefits while introducing additional points for chemical modification.
The strategic value of this scaffold is multi-faceted:
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Improved Physicochemical Properties: The morpholinone core can enhance aqueous solubility and metabolic stability, crucial parameters for oral bioavailability and in vivo efficacy.[3]
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Pharmacophore Contribution: The oxygen and nitrogen heteroatoms can participate in crucial hydrogen bonding interactions within the active sites of biological targets, such as enzymes and receptors.[1][3] This makes the scaffold an integral component of the pharmacophore for certain classes of inhibitors.
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Modulation of Pharmacokinetics: A large body of in vivo research has shown that the morpholine moiety can lead to compounds with desirable drug-like properties and improved pharmacokinetic profiles.[1] Its presence is often associated with enhanced CNS penetration, making it a valuable scaffold for drugs targeting neurological disorders.[4]
Prominent examples of drugs featuring the morpholine or related structures, such as the anticoagulant Rivaroxaban, underscore the therapeutic relevance and proven success of this chemical class in drug development.[3][5]
Molecular Structure and Physicochemical Properties
2-(Chloromethyl)morpholin-3-one is a chiral molecule characterized by a six-membered morpholin-3-one ring substituted at the 2-position with a chloromethyl group. The presence of the chlorine atom introduces a reactive electrophilic center, making the compound an ideal precursor for further synthetic elaboration.
Caption: 2D structure of 2-(Chloromethyl)morpholin-3-one.
Table 1: Physicochemical Properties of 2-(Chloromethyl)morpholin-3-one
| Property | Value | Source |
| Molecular Formula | C₅H₈ClNO₂ | - |
| Molecular Weight | 149.57 g/mol | Calculated |
| IUPAC Name | 2-(Chloromethyl)morpholin-3-one | - |
| CAS Number | Not available | - |
| Appearance | Predicted to be a solid or oil | Inferred from related compounds[6] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
| Topological Polar Surface Area | 38.3 Ų | Calculated (based on morpholin-3-one)[7] |
Proposed Synthesis and Mechanistic Rationale
A direct, documented synthesis for 2-(Chloromethyl)morpholin-3-one is not prevalent in the literature. However, a logical and efficient two-step synthetic route can be devised based on established chemical transformations. This pathway involves the initial synthesis of a hydroxylated precursor, 2-(hydroxymethyl)morpholin-3-one, followed by a selective chlorination of the primary alcohol. This approach provides a reliable method for accessing the target compound in good yield and purity.
Caption: Proposed two-step synthetic workflow for 2-(Chloromethyl)morpholin-3-one.
Experimental Protocol: Synthesis of 2-(Chloromethyl)morpholin-3-one
Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of 2-(Hydroxymethyl)morpholin-3-one
This precursor is a known compound and can be synthesized through various routes.[8][9] One common approach involves the cyclization of a protected serine derivative.
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Reaction Setup: To a solution of N-(2-hydroxyethyl)serine ethyl ester (1.0 eq) in an appropriate solvent such as toluene (0.1 M), add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 eq).
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Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The intramolecular cyclization occurs via nucleophilic attack of the nitrogen on the ester carbonyl, with the elimination of ethanol.
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Workup and Isolation: After cooling to room temperature, neutralize the reaction with a mild acid (e.g., ammonium chloride solution). Extract the aqueous phase with an organic solvent like ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-(hydroxymethyl)morpholin-3-one.
Step 2: Chlorination of 2-(Hydroxymethyl)morpholin-3-one
The conversion of the primary alcohol to the chloride is a standard transformation. The choice of chlorinating agent is critical to ensure selectivity and avoid side reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
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Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the 2-(hydroxymethyl)morpholin-3-one (1.0 eq) in a dry, non-protic solvent such as dichloromethane (DCM) or chloroform (0.2 M). Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction via the Vilsmeier-Haack mechanism.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC. The causality for this choice is the mild conditions and the gaseous nature of the byproducts (SO₂ and HCl), which simplifies the workup.
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Workup and Isolation: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purification: The resulting crude 2-(Chloromethyl)morpholin-3-one can be purified by flash chromatography or recrystallization to yield the final product.
Reactivity Profile and Synthetic Utility
The primary driver of 2-(Chloromethyl)morpholin-3-one's utility is the reactivity of the C-Cl bond. The electron-withdrawing nature of the adjacent chlorine atom and the ring structure makes the methylene carbon an excellent electrophile, highly susceptible to nucleophilic substitution (S_N2) reactions. This allows for the covalent attachment of the morpholin-3-one scaffold to a wide array of molecular frameworks.
Caption: Role as a versatile electrophilic building block in S_N2 reactions.
This reactivity is instrumental in:
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Lead Optimization: Attaching the scaffold to a known pharmacophore to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Fragment-Based Drug Discovery (FBDD): Using the molecule as a reactive fragment to probe binding pockets and grow into more potent leads.
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Diversity-Oriented Synthesis: Creating libraries of complex molecules for high-throughput screening by reacting it with a wide range of nucleophiles. For instance, reaction with various anilines can generate precursors for kinase inhibitors.[10]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(Chloromethyl)morpholin-3-one. The following techniques are standard for this purpose.[11]
Table 2: Key Analytical Data for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | - CH₂Cl protons: Diastereotopic protons appearing as two distinct signals (doublets or part of an AB quartet) due to the adjacent chiral center. - Morpholine ring protons: Complex multiplets in the aliphatic region. - N-H proton: A broad singlet, exchangeable with D₂O. |
| ¹³C NMR | - CH₂Cl carbon: A distinct signal in the 40-50 ppm range. - C=O (amide) carbon: A downfield signal around 165-175 ppm. - Other ring carbons: Signals in the aliphatic region. |
| Mass Spectrometry (MS) | - Molecular Ion Peak: A characteristic pair of peaks for [M]⁺ and [M+2]⁺ in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom. - High-Resolution MS (HRMS): Provides the exact mass, confirming the elemental composition of C₅H₈ClNO₂. |
| Infrared (IR) Spectroscopy | - C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹. - N-H stretch: A broad band around 3200-3400 cm⁻¹. - C-Cl stretch: An absorption in the 600-800 cm⁻¹ region. |
| Chromatography (HPLC/GC-MS) | Used to assess the purity of the final compound, with a single major peak indicating a high degree of homogeneity. |
Applications in Drug Discovery
The utility of 2-(Chloromethyl)morpholin-3-one extends across various therapeutic areas due to the versatility of the morpholine scaffold. Its application as a key intermediate allows for the systematic exploration of chemical space around a core structure.
A primary application lies in the synthesis of targeted therapies, particularly in oncology. For example, many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors incorporate heterocyclic scaffolds.[10] 2-(Chloromethyl)morpholin-3-one could be used to synthesize novel quinazoline derivatives where the morpholin-3-one moiety is appended to the core, potentially improving binding affinity or pharmacokinetic properties. The chloromethyl handle provides a direct route to link the scaffold to nucleophilic sites on other heterocyclic systems, such as the amino group of an anilinoquinazoline.
Furthermore, given the prevalence of the morpholine ring in CNS-active agents, this intermediate is a valuable tool for developing novel therapeutics for neurological and psychiatric disorders.[4] Its ability to potentially improve blood-brain barrier permeability makes it an attractive building block for designing new antidepressants, anxiolytics, or agents for treating neurodegenerative diseases.
Conclusion
2-(Chloromethyl)morpholin-3-one (C5H8ClNO2) is a potent and versatile synthetic intermediate poised for significant application in drug discovery and development. Its structure combines the beneficial properties of the privileged morpholin-3-one scaffold with a reactive chloromethyl group, enabling its efficient incorporation into a diverse range of complex molecules. The robust synthetic pathway and predictable reactivity profile make it an invaluable tool for medicinal chemists aiming to optimize lead compounds, explore new chemical space, and ultimately develop novel therapeutics with improved efficacy and drug-like properties. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this key building block in their research endeavors.
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